molecular formula C13H19BBrNO4 B6161953 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester CAS No. 2121511-88-2

5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester

Cat. No.: B6161953
CAS No.: 2121511-88-2
M. Wt: 344
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon centers .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester transfers its organic group to a metal catalyst, typically palladium . This transfer is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a crucial method for forming carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that the compound could indirectly affect various biochemical pathways through its role in the synthesis of bioactive compounds .

Pharmacokinetics

It’s important to note that boronic esters, including pinacol boronic esters, are generally considered stable and resistant to hydrolysis, which could influence their absorption and stability .

Result of Action

The primary result of the action of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation, a reaction that this compound can undergo, is known to be influenced by the pH of the environment . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTBRJXJMQQZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134550
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-88-2
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.